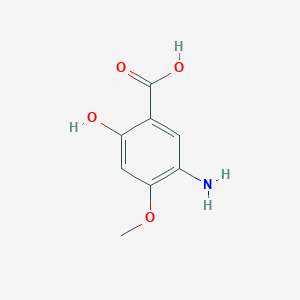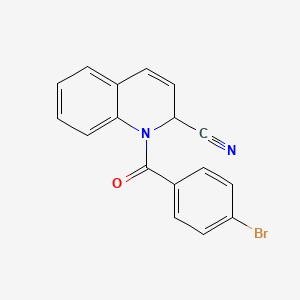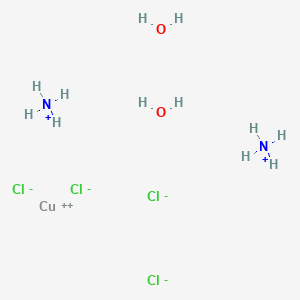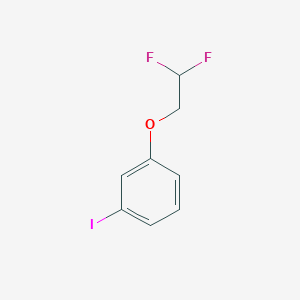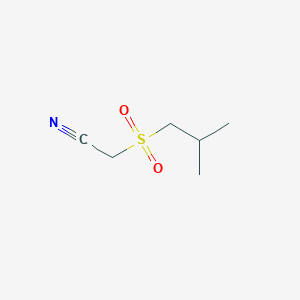
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and processes.
Chemical Biology: It is employed in chemical biology research to develop probes and tools for studying biological systems.
Industrial Applications: The compound may be used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound for its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
- Tert-butyl 2,6-dichloro-4-pyrimidinylcarbamate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to similar compounds with piperidine or other ring systems. This uniqueness can result in different biological activities and applications.
Propriétés
Formule moléculaire |
C14H20Cl2N4O2 |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)18-10-4-5-20(8-10)7-9-6-17-12(16)19-11(9)15/h6,10H,4-5,7-8H2,1-3H3,(H,18,21) |
Clé InChI |
KAQWKNKPLHIKOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-1-[(2R,4S,5R)-4-aminooxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12846382.png)
![1-[5-(4-[1,3]Dioxolan-2-yl-phenyl)-thiophen-2-yl]-ethanone](/img/structure/B12846386.png)
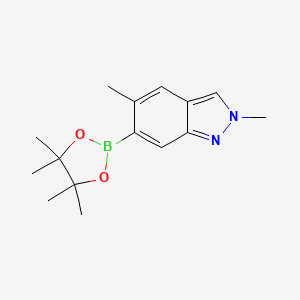

![2-[3-(Benzyloxy)phenyl]furan](/img/structure/B12846406.png)


